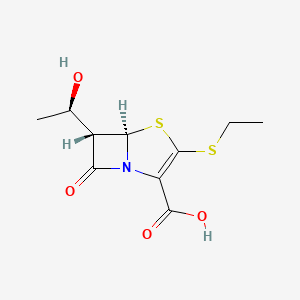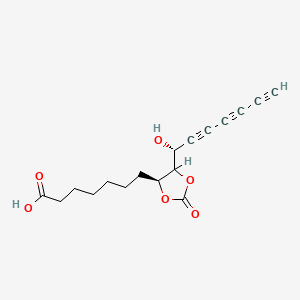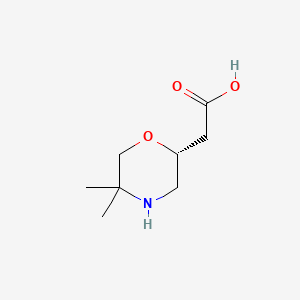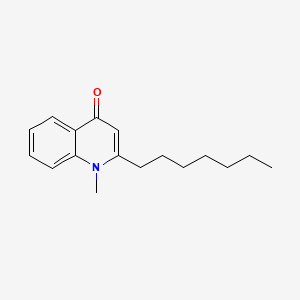
L-Selenocystine
Overview
Description
L-Selenocystine is a redox-active selenium compound with both anti- and pro-oxidant actions . It is the oxidized derivative of the canonical amino acid selenocysteine . This compound can be reduced by low molecular thiols and disulfide reductases to Sec .
Synthesis Analysis
Selenocysteine, the 21st genetically encoded amino acid, is the major form of the antioxidant trace element selenium in the human body. Its synthesis proceeds through a phosphorylated intermediate in a tRNA-dependent fashion . The final step of selenocysteine formation is catalyzed by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SEPSECS) that converts phosphoseryl-tRNA (Sec) to selenocysteinyl-tRNA (Sec) .Molecular Structure Analysis
The molecular formula of L-Selenocystine is CHNOSe with an average mass of 168.053 Da and a monoisotopic mass of 168.964203 Da .Chemical Reactions Analysis
Selenocystine is the Se-analogue of cysteine and is rarely encountered outside of living tissue because it is very susceptible to air-oxidation .Physical And Chemical Properties Analysis
L-Selenocystine has a boiling point of 320.8±37.0 °C at 760 mmHg, a melting point of 265 °C, and a molecular weight of 196.106 . It appears as a white to gray-white powder .Scientific Research Applications
Cancer Therapy
L-Selenocystine has been considered a potential antitumor agent due to its redox perturbing role . It has been used to develop a nanocarrier for siRNA, which achieved traceable siRNA delivery and the synergic killing of tumor cells . This compound induced tumor cells to undergo senescence, and together with the delivery of a siRNA targeting the anti-apoptotic BCL-xl/w genes in senescent cells, it achieved a synergistic inhibition function by inducing both senescence and apoptosis of tumor cells .
Fluorescent Sensors
L-Selenocystine has been used to develop fluorescent sensors for the rapid detection of selenocysteine in living cells . The sensor displayed a rapid turn-on response, good selectivity, and high sensitivity to selenocysteine . This application is important because the content of selenocysteine in cells has an effect on a variety of human diseases .
Chiral Selenium Catalysts
L-Selenocystine derivatives have been synthesized using Woollins’ Reagent and have been applied as chiral selenium catalysts . This application is significant in the field of organic synthesis, where chiral catalysts are used to control the stereochemistry of the reactions .
Antioxidant Defense
As an important component of selenium protein (SeP), L-Selenocystine is involved in the body’s antioxidant defense . The SeP enzyme has high enzyme catalytic activity, and its reactive site, Sec, is closely related to the high catalytic capacity of SeP .
Growth and Muscle Development
L-Selenocystine, as a part of SeP, plays a role in growth and muscle development . This is particularly important in the field of sports science and nutrition, where muscle development and growth are key areas of interest .
Thyroid Hormone Regulation
L-Selenocystine is involved in thyroid hormone regulation . This is crucial in endocrinology, as thyroid hormones play a vital role in metabolism, growth, and development .
Mechanism of Action
Target of Action
L-Selenocystine, a diselenide-bridged amino acid, primarily targets several enzymes and proteins in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
L-Selenocystine interacts with its targets by inducing changes at the molecular level. Crystallographic studies have shed light on the catalytic mechanism that allows the enzyme to distinguish between L-selenocysteine and L-cysteine .
Biochemical Pathways
L-Selenocystine affects several biochemical pathways. It is involved in the recycling of selenium via degradation of L-selenocysteine derived from selenoproteins . It also plays a role in energy metabolism linked to obesity and metabolic syndrome . Furthermore, it is involved in the selenoamino acid metabolism pathway .
Pharmacokinetics
Limited pharmacokinetic studies indicate a rather long half-life and biphasic elimination kinetics of L-Selenocystine . It is well tolerated in mice and rats with a narrow window between no observed effects and toxicity . .
Result of Action
L-Selenocystine has both anti- and pro-oxidant actions . It can induce apoptosis in HepG-2 cells by increasing DNA fragmentation and activating the Caspase-3 . The induction of HepG-2 cell apoptosis by L-Selenocystine is closely related to the overproduction of reactive oxygen species (ROS) and promotes apoptosis through the Bcl-2 signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Selenocystine. For instance, in plants, the presence of selenate in the environment can significantly up-regulate the transcript and synthesis of L-Selenocystine . High levels of sulfate can suppress selenate uptake, resulting in a dramatic reduction of l-selenocystine accumulation .
Safety and Hazards
Future Directions
Despite the remarkable progress, important questions about selenocysteine synthases and their biological roles remain unanswered . The full understanding of this incorporation mechanism is currently helping the protein engineering process and synthetic biology, allowing a “new expansion” of the genetic code .
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Selenocystine | |
CAS RN |
29621-88-3 | |
| Record name | L-Selenocystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenocystine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)


![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)


![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)



